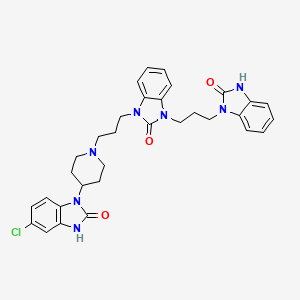
デスフルオロフルボキサミン
説明
Desfluoro Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression . Desfluoro Fluvoxamine is characterized by the absence of a fluorine atom in its molecular structure, which may influence its pharmacological properties and interactions.
科学的研究の応用
Desfluoro Fluvoxamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of SSRIs.
Biology: Research on Desfluoro Fluvoxamine helps in understanding the role of fluorine atoms in drug-receptor interactions.
Medicine: Studies investigate its potential therapeutic effects and compare them with fluvoxamine to determine any differences in efficacy and safety.
作用機序
Target of Action
Desfluoro Fluvoxamine, like its parent compound Fluvoxamine, primarily targets the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
Desfluoro Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron .
Biochemical Pathways
Desfluoro Fluvoxamine affects the serotonergic pathway by inhibiting the reuptake of serotonin . This action leads to an increase in serotonin levels in the synaptic cleft, which can enhance the downstream effects of serotonin, including mood regulation .
Pharmacokinetics
Fluvoxamine, from which Desfluoro Fluvoxamine is derived, is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with a mean half-life of about 15 hours
Result of Action
The increased serotonin levels resulting from Desfluoro Fluvoxamine’s action can lead to improved mood and reduced symptoms of depression and anxiety . Additionally, Fluvoxamine has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor , which could potentially apply to Desfluoro Fluvoxamine as well.
Action Environment
The action of Desfluoro Fluvoxamine, like other SSRIs, can be influenced by various environmental factors. For instance, the presence of certain drugs can affect its metabolism and efficacy due to drug-drug interactions . Additionally, factors such as the patient’s age, liver function, and smoking status can also influence the drug’s pharmacokinetics .
生化学分析
Biochemical Properties
Desfluoro Fluvoxamine interacts with several enzymes and proteins. It has been shown to have the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity . The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties . Desfluoro Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .
Cellular Effects
Desfluoro Fluvoxamine has several effects on various types of cells and cellular processes. It has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . These effects include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels .
Molecular Mechanism
Desfluoro Fluvoxamine exerts its effects at the molecular level through several mechanisms. It is an agonist for the sigma-1 receptor, through which it controls inflammation . It also regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .
Metabolic Pathways
Desfluoro Fluvoxamine is involved in several metabolic pathways. It undergoes extensive oxidative metabolism, most probably in the liver . It inhibits oxidative drug metabolising enzymes, particularly CYPIA2, and less potently CYP3A4 and CYP2D6 .
Transport and Distribution
Desfluoro Fluvoxamine is transported and distributed within cells and tissues. It is almost completely absorbed from the gastrointestinal tract, and the extent of absorption is unaffected by the presence of food
準備方法
The synthesis of Desfluoro Fluvoxamine involves several steps, starting from the appropriate precursor compoundsReaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Desfluoro Fluvoxamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Desfluoro Fluvoxamine is compared with other SSRIs such as fluoxetine, sertraline, and paroxetine. While all these compounds inhibit serotonin reuptake, Desfluoro Fluvoxamine’s unique structure, lacking a fluorine atom, may result in different pharmacokinetic and pharmacodynamic properties . This uniqueness can influence its efficacy, side effect profile, and interactions with other medications.
Similar compounds include:
Fluvoxamine: The parent compound with a fluorine atom.
Fluoxetine: Another SSRI with a different chemical structure.
Sertraline: An SSRI with a distinct molecular configuration.
Paroxetine: An SSRI with unique pharmacological properties.
Desfluoro Fluvoxamine’s distinct structure and properties make it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-[(E)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREIMYRIFHIJAG-XMHGGMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217214-94-2 | |
| Record name | Desfluoro fluvoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217214942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUORO FLUVOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUK01AF9IB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


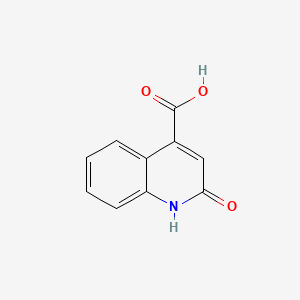
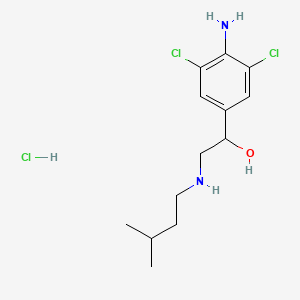
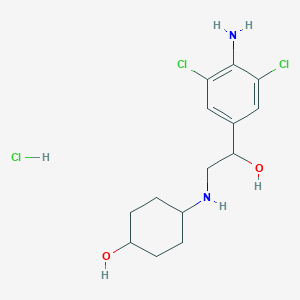

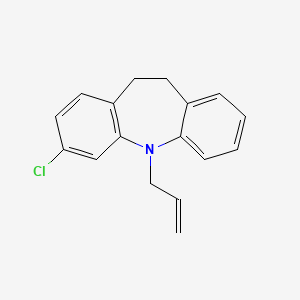

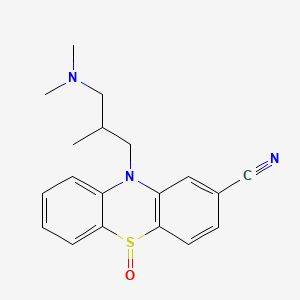


![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)
